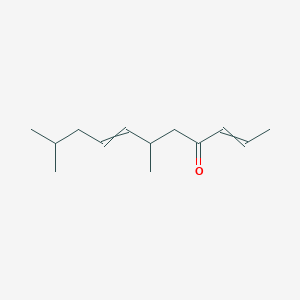

6,10-Dimethylundeca-2,7-dien-4-one

Description

Structure

3D Structure

Properties

CAS No. |

83323-83-5 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

6,10-dimethylundeca-2,7-dien-4-one |

InChI |

InChI=1S/C13H22O/c1-5-7-13(14)10-12(4)9-6-8-11(2)3/h5-7,9,11-12H,8,10H2,1-4H3 |

InChI Key |

JDEAGUWJAKYJFM-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)CC(C)C=CCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Dienone Frameworks

Established Synthetic Pathways for Dienones

Established methods for constructing dienone frameworks often involve a series of well-understood chemical transformations. These pathways provide reliable routes to a diverse array of dienone structures.

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler starting materials through a sequence of reactions. youtube.comlibretexts.orgyoutube.com The synthesis of dienones, such as geranylacetone (B162166), can be accomplished through such sequences, often involving condensation and oxidation reactions. organic-chemistry.orgresearchgate.net

A common strategy involves the aldol (B89426) condensation, where an enolate reacts with a carbonyl compound to form a β-hydroxy carbonyl, which can then be dehydrated to yield an α,β-unsaturated carbonyl. organic-chemistry.org For instance, the reaction of linalool (B1675412) with ethyl acetoacetate (B1235776), followed by rearrangement and decarboxylation, is a known method for producing geranylacetone. chemicalbook.com Another approach involves the reaction of ketones with N-tert-butyl phenylsulfinimidoyl chloride to produce α,β-unsaturated ketones. organic-chemistry.org

Oxidation reactions also play a crucial role. For example, the oxidation of fluorene (B118485) to fluorenone is a key step in a multi-step synthesis. researchgate.net The choice of oxidizing agent and reaction conditions is critical to achieving the desired product with high yield and selectivity.

| Starting Materials | Key Reactions | Product | Reference |

| Linalool, Ethyl acetoacetate | Condensation, Rearrangement, Decarboxylation | Geranylacetone | chemicalbook.com |

| Ketones, N-tert-butyl phenylsulfinimidoyl chloride | Condensation | α,β-Unsaturated Ketones | organic-chemistry.org |

| Fluorene | Oxidation | 9-Fluorenone | researchgate.net |

Solid-phase synthesis offers several advantages over traditional solution-phase chemistry, including simplified purification and the potential for automation. wikipedia.org This technique involves attaching a starting material to a solid support and carrying out a series of reactions, with the final product being cleaved from the support at the end of the synthesis. wikipedia.org

This methodology has been successfully applied to the synthesis of conjugated dienones. nih.govrsc.org For example, a combinatorial library of cross-conjugated dienones has been synthesized using a solid-phase approach. nih.gov This strategy involved a Sonogashira coupling reaction of a solid-supported cyclopentenone followed by an aldol condensation with various aldehydes. nih.gov This method allowed for the generation of a diverse set of dienone compounds with potential biological activity. nih.gov

Solid-state synthesis, a related technique that avoids the use of solvents, has also been employed for the preparation of conjugated dienes, which are precursors to dienones. rsc.org

| Support | Key Reactions | Product Class | Reference |

| Solid-supported cyclopentenone | Sonogashira coupling, Aldol condensation | Cross-conjugated dienones | nih.gov |

| Silica gel | Michael addition, Cyclization | Polyfunctionalized 2-pyridones and conjugated dienes | rsc.org |

Transition-metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. nih.govnih.govrsc.org Cross-coupling reactions, in particular, are powerful tools for the synthesis of 1,3-dienes, which are key structural motifs in many dienones. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are widely used for this purpose. nih.govorganic-chemistry.org For example, the coupling of vinyl boronic acids with vinyl halides or triflates in the presence of a palladium catalyst provides a stereoselective route to 1,3-dienes. organic-chemistry.org Nickel-catalyzed three-component cross-electrophile coupling of 1,3-dienes with aldehydes and aryl bromides has also been reported as an efficient method for the dicarbofunctionalization of 1,3-dienes. acs.org

These methods offer broad substrate scope and functional group tolerance, making them highly valuable for the synthesis of complex molecules containing the 1,3-diene functionality.

| Catalyst System | Reactants | Product | Reference |

| Palladium | Vinyl boronic acids, Vinyl halides/triflates | 1,3-Dienes | organic-chemistry.org |

| Nickel | 1,3-Dienes, Aldehydes, Aryl bromides | 1,4-Disubstituted homoallylic alcohols | acs.org |

| Palladium | Homoallylic/homopropargylic alkylzinc reagents, Alkenyl halides | 1,5-Dienes/1,5-Enynes | nih.gov |

Cyclization reactions are fundamental processes in organic synthesis, allowing for the construction of cyclic structures. nih.govrsc.orglibretexts.org In the context of dienone synthesis, cyclization can be a key step in forming the ring systems often found in natural products. nih.gov

For instance, the Nazarov cyclization, an electrocyclic reaction of a divinyl ketone, is a well-known method for the synthesis of cyclopentenones. wikipedia.org Oxidative cyclization, often mediated by transition metals, provides another route to cyclic dienone structures. These reactions can proceed through radical or non-radical pathways, leading to the formation of various ring sizes. nih.govbeilstein-journals.org The stereochemical outcome of these cyclizations can often be controlled by the reaction conditions and the nature of the substrate. libretexts.org

| Reaction Type | Key Features | Product Type | Reference |

| Nazarov Cyclization | Electrocyclic reaction of a divinyl ketone | Cyclopentenones | wikipedia.org |

| Oxidative Cyclization | Metal-mediated, can be radical or non-radical | Various cyclic ketones | nih.govbeilstein-journals.org |

| Radical Cyclization | Kinetically controlled ring formation | Five- and six-membered rings | libretexts.org |

Advanced Synthetic Techniques Applicable to Unsaturated Ketones

In addition to established methods, ongoing research focuses on developing more efficient, selective, and environmentally friendly synthetic techniques for unsaturated ketones.

The development of "green" chemical processes is a major focus of modern synthetic chemistry. rsc.org This includes the use of environmentally benign solvents, such as water, and the development of catalytic methods that minimize waste. mdma.chrsc.org

Epoxidation of olefins is a key transformation in organic synthesis, and performing this reaction in aqueous media offers significant environmental benefits. mdma.chsemanticscholar.org The use of oxidants like Oxone in a two-phase system (e.g., ethyl acetate-water) allows for the efficient epoxidation of various olefins without the need for phase transfer catalysts or strict pH control. mdma.ch Furthermore, heterogeneous catalysts, such as cobalt nanoparticles supported on magnesium oxide, have been developed for the epoxidation of olefins using green oxidants like tert-butyl hydroperoxide. beilstein-journals.org These catalysts can be recovered and reused, further enhancing the sustainability of the process. rsc.orgbeilstein-journals.org

| Oxidant | Catalyst/Medium | Key Advantage | Reference |

| Oxone | Ethyl acetate-water two-phase system | No phase transfer catalyst, no pH control | mdma.ch |

| tert-Butyl hydroperoxide | Cobalt nanoparticles on MgO | Heterogeneous, reusable catalyst | beilstein-journals.org |

| Hydrogen peroxide | Heterogenised hydrazone-dioxidotungsten(VI) | Solvent-free conditions, reusable catalyst | rsc.org |

| Molecular oxygen | Ruthenium-porphyrin catalyst with water co-catalyst | Use of air as oxidant, mild conditions | rsc.org |

Stereoselective and Asymmetric Synthesis in Dienone Generation

The generation of specific stereoisomers of dienones, such as controlling the geometry of the double bonds or creating chiral centers, is a significant challenge in organic chemistry. Stereoselective and asymmetric synthesis methods are employed to control these three-dimensional arrangements, which is crucial as different stereoisomers can have distinct biological activities and physical properties.

Asymmetric synthesis aims to produce a chiral molecule from an achiral precursor in a way that one enantiomer is favored over the other. osti.gov This is often achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form the desired product with high enantiomeric excess (ee). osti.gov Key strategies applicable to the synthesis of chiral dienones include:

Organocatalysis : Chiral organic molecules, such as secondary amines (e.g., derivatives of proline or cinchona alkaloids), can activate α,β-unsaturated ketones towards asymmetric conjugate additions. nih.govmdpi.com These catalysts operate by forming chiral iminium ions or enamines as intermediates, which then react with nucleophiles in a stereocontrolled manner. This approach has been successful for aza-Michael reactions on various alkyl vinyl ketones. nih.gov

Transition Metal Catalysis : Chiral complexes of metals like palladium, nickel, copper, and iridium are powerful tools for asymmetric synthesis. nih.gov For instance, copper-catalyzed asymmetric acylation of allylic compounds can generate β,γ-unsaturated ketones with high enantioselectivity. nih.gov While challenges such as isomerization to the more thermodynamically stable α,β-conjugated system exist, these methods offer a pathway to acyclic ketones with defined stereocenters. nih.gov

Biocatalysis : Enzymes, such as ene-reductases, can catalyze the asymmetric reduction of prochiral dienones to generate chiral enones with excellent enantioselectivity (up to >99% ee). While this is a desymmetrization reaction rather than a direct synthesis of a dienone, it showcases the power of enzymes in creating chiral ketone-containing structures.

The table below summarizes various catalytic approaches for the stereoselective synthesis of unsaturated ketones.

| Catalytic Approach | Catalyst Type | Reaction Example | Key Feature |

| Organocatalysis | Chiral Secondary Amines (e.g., Cinchona Alkaloids) | Asymmetric aza-Michael Addition | Activation of enones via iminium ion intermediates for conjugate addition. nih.gov |

| Transition Metal Catalysis | Chiral Copper Complexes | Asymmetric Acylation of Allyl Phosphates | Generation of enantioenriched β,γ-unsaturated ketones. nih.gov |

| Transition Metal Catalysis | Chiral Nickel Complexes | Enantioconvergent Cross-Coupling | Cross-coupling of racemic α-bromoketones with alkenylzirconium reagents. nih.gov |

| Biocatalysis | Ene-reductases (e.g., OPR3, YqjM) | Desymmetrizing Hydrogenation | Asymmetric reduction of a C=C double bond in a prochiral dienone. |

Derivatization Strategies for Dienone Analogues and Their Structural Impact

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, with different properties. For a dienone like 6,10-Dimethylundeca-2,7-dien-4-one, derivatization can serve two main purposes: to create analogues with potentially new or enhanced biological activities, or to enhance its detectability and separation for analytical purposes. jfda-online.com The primary sites for derivatization on this molecule are the ketone (carbonyl) group and the two alkene (C=C) groups.

Derivatization for Analytical Characterization: For techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), derivatization is often used to improve volatility, thermal stability, and ionization efficiency. jfda-online.com

Ketone Derivatization : The carbonyl group is a prime target for derivatization. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with the ketone to form stable hydrazone or oxime derivatives, respectively. sigmaaldrich.comresearchgate.netyorku.ca These derivatives are often more amenable to chromatographic separation and can be detected with high sensitivity. sigmaaldrich.com

Silylation : While the target molecule lacks active hydrogen atoms, related synthetic intermediates or reduction products containing hydroxyl groups can be derivatized. Silylating agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, increasing volatility for GC analysis. mdpi.comlibretexts.org

Derivatization for Analogue Synthesis: Modifying the dienone structure can lead to new molecules with different chemical and biological profiles. A notable example is the Mannich reaction, which can be used to synthesize derivatives of the related compound geranylacetone. researchgate.net This reaction introduces an aminomethyl group, creating a new class of analogues for further study.

The structural impact of derivatization is significant. Converting the planar carbonyl group (C=O) to a C=N-R derivative (an oxime or hydrazone) alters the geometry, polarity, and hydrogen-bonding capability of that part of the molecule. This can affect how the molecule interacts with biological receptors or how it behaves in a chromatographic system.

| Derivatization Reagent | Target Functional Group | Product | Purpose | Structural Impact |

| 2,4-Dinitrophenylhydrazine (DNPH) | Ketone | Hydrazone | LC-MS Analysis researchgate.netyorku.ca | Converts C=O to C=N-NH-Ar, increases UV absorbance and mass. |

| PFBHA | Ketone | Oxime Ether | GC Analysis sigmaaldrich.com | Converts C=O to C=N-O-CH₂-Ar, enhances electron capture detection. |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl (on precursors/analogues) | Silyl (B83357) Ether | GC Analysis mdpi.comlibretexts.org | Replaces acidic proton with non-polar TMS group, increases volatility. |

| Formaldehyde/Secondary Amine | α-Methylene to Ketone | Mannich Base | Analogue Synthesis researchgate.net | Adds an aminomethyl substituent, increasing complexity and basicity. |

Precursor Chemistry and Feedstock Utilization in Dienone Synthesis

The synthesis of this compound, a C13 isoprenoid ketone, relies on the assembly of smaller building blocks derived from various feedstocks. The synthetic strategy can be understood by examining the well-established production of its isomer, geranylacetone (6,10-dimethylundeca-5,9-dien-2-one). chemicalbook.com

The most common industrial synthesis of geranylacetone is the Carroll Rearrangement, which provides a direct route to this class of molecules. wikipedia.orggoogle.com This reaction utilizes two key precursors:

A Terpene Alcohol : Linalool, a naturally occurring C10 tertiary alcohol, is a primary starting material. google.comprepchem.com

An Acetoacetate Ester : Ethyl acetoacetate or methyl acetoacetate serves as the source for the acetone (B3395972) unit that is added to the terpene backbone. wikipedia.orgprepchem.com

In this process, linalool reacts with the acetoacetate ester to form an intermediate which, upon heating, undergoes a nih.govnih.gov-sigmatropic rearrangement and subsequent decarboxylation to yield the final dienone product. wikipedia.org An alternative precursor is myrcene (B1677589), which can be reacted with an acetoacetate ester in the presence of a catalyst. chemicalbook.com

The ultimate source of these precursors, or the feedstock, can be from natural or synthetic origins.

Natural Feedstocks : Terpenes like linalool and myrcene are abundant in the essential oils of many plants. osti.govanu.edu.au For example, linalool is found in coriander, basil, and lavender, while myrcene is present in hops and lemongrass. These natural products can be extracted and purified for use in chemical synthesis. bath.ac.uk

Synthetic Feedstocks : The chemical industry also produces terpenes from petrochemical feedstocks. The large-scale production of vitamins E and A, which uses geranylacetone and other terpenes as intermediates, relies heavily on these synthetic routes. wikipedia.org

Emerging Feedstocks : There is growing interest in using biotechnology to produce terpenes. Fermentation of sugars by engineered microorganisms presents a potentially sustainable and geographically flexible route to key terpene feedstocks. bath.ac.uk

| Precursor / Feedstock | Chemical Formula | Role in Synthesis | Typical Origin / Source |

| Precursor | |||

| Linalool | C₁₀H₁₈O | C10 terpene backbone google.com | Essential oils (e.g., rosewood, coriander); Petrochemical synthesis |

| Ethyl Acetoacetate | C₆H₁₀O₃ | C3 "acetone" unit source google.com | Petrochemical synthesis (from ethanol (B145695) and diketene) |

| Myrcene | C₁₀H₁₆ | Alternative C10 terpene backbone chemicalbook.com | Essential oils (e.g., hops, thyme); Pyrolysis of β-pinene |

| Feedstock | |||

| Plant Essential Oils | Mixture | Source of natural terpenes anu.edu.au | Agricultural cultivation and extraction |

| Crude Oil / Natural Gas | Mixture | Ultimate source for petrochemicals | Fossil fuel extraction and refining |

| Plant Sugars / Cellulose | (C₆H₁₀O₅)n | Substrate for fermentation bath.ac.uk | Agricultural crops and biomass |

Reactivity and Reaction Mechanisms of Dienone Systems

Mechanistic Investigations of Dienone Transformations

A notable reaction of dienone systems is the dienone-phenol rearrangement. wikipedia.orgpw.live This acid-catalyzed reaction involves the conversion of a 4,4-disubstituted cyclohexadienone to a stable 3,4-disubstituted phenol. wikipedia.orgyoutube.com The mechanism proceeds through the protonation of the oxygen atom, which generates a carbocation stabilized by delocalization of the positive charge. pw.live A subsequent carbocation rearrangement leads to the formation of the aromatic phenol, a thermodynamically favorable process. pw.liveslideshare.net The migratory aptitude of the substituents at the C4 position influences the reaction, with relative tendencies being: COOEt > phenyl (or alkyl); phenyl > methyl; vinyl > methyl; methyl > alkoxy and alkoxy > phenyl under acidic conditions. wikipedia.org In some instances, such as with allyl and benzyl (B1604629) groups, the rearrangement may occur via a Cope rearrangement. wikipedia.org This rearrangement has found applications in the synthesis of complex molecules like steroids, anthracenes, and phenanthrenes. wikipedia.org

Photochemical reactions of dienones also lead to interesting molecular rearrangements. acs.org For example, 4,4-diphenylcyclohexadienone undergoes rearrangement through an n to π* excited state, where a nonbonding electron is promoted to an antibonding π orbital upon light absorption. acs.org

Reactions with Reactive Species in Simulated Environments

The atmospheric chemistry of unsaturated carbonyls like 6,10-Dimethylundeca-2,7-dien-4-one is of significant interest due to their role in atmospheric oxidation processes and the formation of secondary organic aerosols.

Ozonolysis is another important degradation pathway for unsaturated carbonyls in the atmosphere. researchgate.net The reaction of ozone with the carbon-carbon double bonds in these molecules leads to the formation of primary ozonides, which then decompose to form various carbonyl products. researchgate.netyoutube.commasterorganicchemistry.com For instance, the ozonolysis of geranylacetone (B162166), a structurally related compound, results from the degradation of vegetable matter by ozone. wikipedia.org Studies on the ozonolysis of squalene, a polyunsaturated hydrocarbon, have identified 6,10-dimethylundeca-5,9-dien-2-one (B7823196) (geranyl acetone) as one of the reaction products. researchgate.net

Nucleophilic and Electrophilic Reactivity Studies

The dienone moiety in this compound provides sites for both nucleophilic and electrophilic attack, leading to a range of chemical transformations.

The α,β-unsaturated ketone functionality within the dienone system is susceptible to Michael-type addition reactions. masterorganicchemistry.com This conjugate addition of a nucleophile to the β-carbon of the electrophilic alkene is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.com The reaction is driven by the formation of a more stable enolate intermediate, where the negative charge is delocalized onto the electronegative oxygen atom. masterorganicchemistry.com Various nucleophiles, including enolates, organocuprates, thiols, and amines, can participate in this reaction. masterorganicchemistry.com The development of catalysts for Michael additions aims to improve reaction yields and minimize side reactions, with catalysts ranging from Lewis acids to basic clays (B1170129) and polymer-supported reagents. researchgate.net

Functional group interconversion refers to the transformation of one functional group into another, a cornerstone of organic synthesis. solubilityofthings.comimperial.ac.uk For dienone substructures, this can involve a variety of reactions. The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). solubilityofthings.comimperial.ac.uk The double bonds can be reduced, for example, through catalytic hydrogenation. imperial.ac.uk The hydroxyl group of a reduced dienone can be converted into a good leaving group, such as a sulfonate ester, to facilitate subsequent nucleophilic substitution reactions. vanderbilt.edu

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of 6,10-Dimethylundeca-2,7-dien-4-one, providing insights into its proton and carbon framework.

Proton NMR (¹H-NMR) Analysis for Conformational and Configurational Isomerism

Proton NMR (¹H-NMR) analysis is instrumental in defining the arrangement of protons within the molecule and elucidating the stereochemistry of its double bonds. The isomeric forms, (E) and (Z), of this compound, also known as geranylacetone (B162166) and nerylacetone (B1225463) respectively, can be distinguished by the chemical shifts and coupling constants of their olefinic protons. nih.govnih.gov

In the (E)-isomer (geranylacetone), the vinyl proton at the C5-C6 double bond typically resonates at a specific chemical shift, influenced by its spatial relationship with the surrounding substituents. nih.gov The (Z)-isomer (nerylacetone), conversely, will exhibit a different chemical shift for this proton due to the alternative geometric arrangement around the double bond. nih.gov The presence of a mixture of isomers can be identified by the appearance of distinct sets of signals for each isomer in the ¹H-NMR spectrum. chemicalbook.com

Table 1: Predicted ¹H-NMR Data

| Assignment | Predicted Chemical Shift (ppm) |

| Methyl Protons (C1) | 2.1 |

| Methylene (B1212753) Protons (C3) | 2.5 |

| Olefinic Proton (C2) | 6.1 |

| Olefinic Proton (C7) | 5.1 |

| Methylene Protons (C8) | 2.0 |

| Methylene Protons (C9) | 2.1 |

| Methyl Protons (C11) | 1.6 |

| Methyl Protons (attached to C6) | 1.6 |

| Methyl Protons (attached to C10) | 1.7 |

Note: This is a generalized prediction. Actual experimental values may vary based on solvent and instrument parameters.

Carbon NMR (¹³C-NMR) Analysis for Carbon Framework Assignment

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete assignment of the carbon framework. The chemical shift of the carbonyl carbon (C4) is particularly characteristic, typically appearing in the downfield region of the spectrum. The olefinic carbons (C2, C7, C6, C10) will also have distinct chemical shifts that differ between the (E) and (Z) isomers.

Table 2: Representative ¹³C-NMR Data

| Carbon Atom | Chemical Shift Range (ppm) |

| C1 | 29-31 |

| C2 | 130-132 |

| C3 | 40-42 |

| C4 (C=O) | 206-209 |

| C5 | 123-125 |

| C6 | 135-138 |

| C7 | 120-122 |

| C8 | 26-28 |

| C9 | 39-41 |

| C10 | 123-125 |

| C11 | 25-27 |

| C12 (Methyl on C6) | 16-18 |

| C13 (Methyl on C10) | 17-19 |

Note: The specific chemical shifts can vary depending on the isomer and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound. The molecular formula of this compound is C₁₃H₂₂O, corresponding to a molecular weight of approximately 194.31 g/mol . nih.gov

Electron ionization (EI) mass spectrometry of this ketone typically results in a prominent molecular ion peak (M+). The fragmentation pattern provides valuable structural information. Key fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement. miamioh.edu For this compound, α-cleavage on either side of the carbonyl group is expected. This can lead to the loss of an acetyl group (CH₃CO•) or a larger alkyl fragment. The McLafferty rearrangement can also occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the β-bond. miamioh.edu The NIST Mass Spectrometry Data Center provides reference mass spectra for related compounds, which can be used for comparison. nist.govnist.gov

Commonly observed fragments in the mass spectrum of geranylacetone and its isomers include m/z values of 43 (acetyl cation), and other fragments resulting from cleavages along the undecadiene chain. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Conjugation Assessment

IR and UV-Vis spectroscopy are used to identify key functional groups and assess the extent of conjugation within the this compound molecule.

The IR spectrum of this compound will prominently feature a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1705-1725 cm⁻¹. The presence of carbon-carbon double bonds (C=C) will be indicated by stretching vibrations around 1650-1680 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups will appear in the region of 2850-3000 cm⁻¹. nist.gov

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. As an α,β-unsaturated ketone, 6,10-Dimethylundeca-2,7-dien-2-one is expected to exhibit a π → π* transition at a shorter wavelength and a weaker n → π* transition at a longer wavelength. The exact absorption maxima (λ_max) will depend on the specific isomeric form and the solvent used.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for isolating it from mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is well-suited for separating the volatile (E) and (Z) isomers. nist.gov The retention times of the isomers will differ based on their boiling points and interactions with the stationary phase of the GC column. The NIST Chemistry WebBook contains Kovats retention indices for these compounds on various stationary phases. nih.gov

HPLC, particularly in the reverse-phase mode, can also be used for the analysis and purification of this compound. sielc.comsielc.com A typical method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com The separation is based on the differential partitioning of the isomers between the nonpolar stationary phase and the polar mobile phase. This technique is scalable and can be used for preparative separation to isolate pure isomers. sielc.comsielc.com

Role and Occurrence in Natural Systems

Identification in Plant Metabolomes and Essential Oils

There are no available scientific studies that identify 6,10-Dimethylundeca-2,7-dien-4-one as a constituent of any plant metabolome or essential oil. While its isomer, geranylacetone (B162166), is found in various plants like tomatoes and mangoes, this specific structural variant has not been reported. wikipedia.org

Biosynthetic Pathways and Metabolic Origins in Organisms

Due to the absence of its identification in any organism, the biosynthetic pathways and metabolic origins of this compound remain unknown. In contrast, the biosynthesis of its isomer, geranylacetone, is understood to occur via the oxidation of certain carotenoids. wikipedia.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of α,β-unsaturated ketones. bohrium.com These compounds possess a conjugated system involving a carbonyl group and a carbon-carbon double bond, which leads to specific reactivity patterns. wikipedia.org

The primary mode of reaction for α,β-unsaturated carbonyls is often nucleophilic addition. Unlike simple ketones, these molecules have two electrophilic sites: the carbonyl carbon and the β-carbon. The extended conjugation makes the β-carbon susceptible to attack by nucleophiles, a process known as conjugate or Michael addition. wikipedia.orgpressbooks.pub

Quantum chemical calculations can predict the susceptibility of these sites to nucleophilic attack by analyzing the distribution of electron density and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For electrophilic attack, the LUMO is key, as it indicates where an incoming nucleophile's electrons will be accepted. In α,β-unsaturated systems, the LUMO often has a large coefficient on the β-carbon, indicating its electrophilicity.

Computational studies on various α,β-unsaturated carbonyls routinely calculate descriptors to quantify reactivity. bohrium.com These include:

HOMO and LUMO Energies: The energy gap between HOMO and LUMO (HLG) is a crucial indicator of chemical reactivity.

Partial Atomic Charges: Calculating the partial charges on each atom helps to identify the most electrophilic and nucleophilic centers within the molecule.

In studies of related polycyclic heteroaromatic dione (B5365651) compounds, quantum chemical descriptors like HOMO, LUMO, and molecular dipole moment were calculated using ab initio methods to build relationships between structure and cytotoxic activity. bohrium.com Such calculations provide a foundational understanding for predicting how a molecule like 6,10-Dimethylundeca-2,7-dien-4-one might behave in chemical reactions.

| Computational Method | Calculated Property | Significance in Reactivity Prediction |

|---|---|---|

| Density Functional Theory (DFT) | LUMO (Lowest Unoccupied Molecular Orbital) | Indicates the most likely site for nucleophilic attack (often the β-carbon). |

| Ab initio methods | Partial Atomic Charges | Quantifies the electrophilicity of the carbonyl carbon and β-carbon. |

| DFT / Ab initio | HOMO-LUMO Energy Gap | Relates to the molecule's overall chemical reactivity and stability. |

| Ab initio methods | Molecular Dipole Moment | Influences intermolecular interactions and physical properties. bohrium.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible, acyclic molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with other molecules, such as solvents or biological macromolecules.

The process involves:

Model Construction: Building an initial 3D model of the molecule.

Force Field Application: Assigning a set of parameters (a force field) that describes the potential energy of the system based on the positions of its constituent atoms. This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Simulation: Solving Newton's equations of motion for the system, which results in a trajectory that describes how the positions and velocities of the atoms evolve over time.

For flexible molecules, MD simulations can reveal:

Conformational Preferences: By analyzing the trajectory, researchers can identify the most stable, low-energy conformations and the energy barriers between them. For a dienone, the orientation of the side chains and the planarity of the conjugated system are key conformational features. Studies on flexible polymers show they can adopt various conformations, from coiled to wrapped structures, depending on their environment. nih.gov

Intermolecular Interactions: MD simulations can model the molecule in a solvent (like water) or near a surface or protein. This allows for the detailed study of hydrogen bonds, hydrophobic interactions, and other forces that govern its behavior in a complex environment.

Dynamical Properties: These simulations provide information on the flexibility of different parts of the molecule. For instance, in polymer simulations, a bond correlation function can be used to check the flexibility of the polymer chain. youtube.com

A technique known as molecular dynamics flexible fitting (MDFF) has been developed to fit atomic structures into 3D maps from techniques like cryo-electron microscopy (cryo-EM), using the simulation to maintain stereochemical correctness while conforming to the experimental data. nih.gov This highlights the power of MD in integrating theoretical models with experimental results to understand molecular structure and function.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Dienone Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to find a statistically significant correlation between a molecule's chemical structure and its biological activity. For classes of compounds like dienones, which have been studied for various biological effects including cytotoxic and anti-inflammatory activities, QSAR is a key tool for rational drug design. acs.orgnih.govbohrium.com

The general workflow for a QSAR study involves:

Dataset Collection: Assembling a set of structurally related dienone compounds with experimentally measured biological activity (e.g., IC₅₀ values for cytotoxicity).

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include physicochemical properties (e.g., logP), topological indices, and quantum chemical parameters. bohrium.comnih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links the descriptors to the observed activity.

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets of compounds.

A 3D-QSAR study using the Comparative Molecular Field Analysis (CoMFA) method was performed on a series of dienone compounds to understand the structural requirements for their cytotoxic potencies. acs.org CoMFA models generate 3D contour maps that visualize where steric bulk or electrostatic charge would be favorable or unfavorable for activity. The study yielded statistically significant models for cytotoxicity against several cancer cell lines. acs.org

| Cell Line | r²cv (q²) | r²ncv | r²pred |

|---|---|---|---|

| L1210 | 0.485 | 0.834 | 0.591 |

| Molt 4/C8 | 0.532 | 0.850 | 0.729 |

| CEM | 0.561 | 0.864 | 0.666 |

Such QSAR models for dienone compounds demonstrate that their biological activity is influenced by specific structural features, providing a rational basis for designing new, more potent analogues. acs.orgnih.gov

Derivatives and Analogues: Synthesis and Explorations

Systematic Synthesis of Dienone Derivatives and Structural Modifications

The generation of derivatives from 6,10-dimethylundeca-2,7-dien-4-one involves targeted modifications at its key functional groups. These systematic syntheses allow for the controlled alteration of the molecule's steric and electronic properties.

Synthesis via Condensation Reactions: A notable method for derivatization is the Mannich condensation. Using a solvent-free grindstone method, geranylacetone (B162166) can be reacted with a Mannich base, prepared using tyrosinase as a catalyst, to produce novel derivatives in high yields under mild conditions. acs.orgresearchgate.net This approach has been used to synthesize a series of analogues, including compounds where complex hydrazine (B178648) groups are incorporated into the structure. acs.orggoogle.com

Modifications at the Double Bonds: The double bonds in the geranylacetone backbone are prime targets for structural changes.

Epoxidation: The double bonds can be selectively epoxidized. This transformation of geranylacetone and its (Z)-isomer, nerylacetone (B1225463), yields epoxy-derivatives, altering the planarity and electronic nature of the original molecule. wikipedia.orgchemicalbook.com

Cyclization: The acyclic structure of geranylacetone can be converted into cyclic systems.

Acid-Catalyzed Cyclization: Treatment with Lewis acids like tin(IV) chloride (SnCl₄) can induce cyclization to form bicyclic ethers (9-oxabicyclo[3.3.1]nonenes). uoc.gr In contrast, strong Brønsted acids promote cyclization to form chromene derivatives. uoc.gr

Zeolite-Promoted Cyclization: Zeolite NaY serves as an efficient catalyst for the biomimetic cyclization of geranylacetone. This reaction proceeds via a tandem 1,5-diene cyclization followed by a carbonyl-ene reaction to diastereoselectively produce the natural product α-ambrinol. uoc.grresearchgate.net

Halogen-Initiated Cyclization: A bromonium ion-initiated cyclization, using bromine and silver fluoroborate, converts geranylacetone into a bicyclic ether, which can be further transformed into halogenated sesquiterpenes like 10-bromo-α-chamigrene. iupac.org

Oxidative Radical Cyclization: One-electron oxidation of geranylacetone derivatives using reagents like ceric(IV) ammonium (B1175870) nitrate (B79036) (CAN) or manganese(III) acetate (B1210297) can generate radical intermediates. These intermediates can undergo intramolecular cyclization, attacking a nearby double bond to form five-membered carbocycles, leading to the synthesis of novel tricyclic and bicyclic compounds.

Investigation of Structure-Activity Relationships in Modified Dienones

By synthesizing and testing a library of derivatives, researchers can establish clear structure-activity relationships (SAR), linking specific molecular features to biological or chemical effects.

Larvicidal Activity: Studies on derivatives synthesized via Mannich condensation have revealed significant insights into their larvicidal potential against mosquito larvae, such as Culex quinquefasciatus. acs.org The parent compound, geranylacetone, exhibits moderate larvicidal activity. However, the introduction of certain substituents dramatically enhances this effect.

A derivative, 5,9-dimethyl-1-phenyl-3-(2-(3-phenylallylidene)hydrazinyl)deca-4,8-dien-1-one (compound 1f ), showed significantly higher activity, with a lethal dose (LD50) of 14.1 µg/mL compared to 67.2 µg/mL for the parent geranylacetone. acs.orggoogle.com This suggests that the presence of the extended aromatic hydrazine moiety is crucial for the enhanced toxicity to the larvae. acs.org

The presence of keto and hydrazine groups in the synthesized derivatives was identified as potentially responsible for the observed biological effects. acs.org

Antifeedant Activity: The effects of structural modifications on insect feeding behavior have also been investigated. The green peach aphid, Myzus persicae, was used as a model to test the antifeedant properties of geranylacetone, its isomer nerylacetone, and their epoxy-derivatives. wikipedia.orgchemicalbook.com

Both geranylacetone and its epoxidized form, epoxygeranylacetone, caused a reduction in the aphid's ability to contact the plant's sieve elements, indicating a deterrent effect. wikipedia.org

A 24-hour choice test demonstrated that aphids refuse to settle on leaves treated with geranylacetone, nerylacetone, or their epoxy-derivatives, indicating a post-ingestive deterrent activity. chemicalbook.com

Interestingly, the epoxidation of geranylacetone and nerylacetone did not lead to significant changes in their antifeedant activity profiles in this specific study, suggesting that for this particular biological effect, the modification at the double bond was not a critical determinant. chemicalbook.com

Antimicrobial Activity: Geranylacetone itself is known to have potential against Gram-positive bacteria. researchgate.net Analogues are often synthesized to explore and potentially enhance these properties. Research indicates that the antimicrobial activity of some synthesized analogues is comparable to that of the parent compound. researchgate.net

| Compound/Derivative | Modification | Observed Activity | Finding |

| Geranylacetone (Parent) | - | Larvicidal (LD50: 67.2 µg/mL) | Baseline activity. acs.org |

| Derivative 1f | Addition of phenylallylidene)hydrazinyl group | Larvicidal (LD50: 14.1 µg/mL) | Aromatic hydrazine group significantly enhances larvicidal activity. acs.orggoogle.com |

| Geranylacetone / Nerylacetone | - | Antifeedant | Shows post-ingestive deterrent activity against Myzus persicae. chemicalbook.com |

| Epoxygeranylacetone / Epoxynerylacetone | Epoxidation of double bonds | Antifeedant | Deterrent activity is maintained but not significantly altered by epoxidation. wikipedia.orgchemicalbook.com |

Applications of Dienone Derivatives as Synthetic Intermediates

This compound is a valuable C13 building block in organic synthesis, serving as a key intermediate in the production of higher-value terpenoids and other complex natural products. wikipedia.orgchemicalbook.com

Synthesis of Farnesol (B120207) and Related Compounds: Geranylacetone is a well-established precursor for the synthesis of the C15 sesquiterpene alcohol farnesol and its isomers, which are important in the fragrance industry and as biosynthetic precursors. acs.orggoogle.com

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: The four stereoisomers of farnesol can be synthesized from geranylacetone (or its isomer nerylacetone). A classical HWE condensation with triethyl phosphonoacetate followed by reduction yields the (2E)-isomers of farnesol. acs.org A modified Wittig reaction using β-oxido ylides favors the formation of the (2Z)-isomers. acs.org

Multi-step Synthesis: A patented method describes the conversion of geraniol (B1671447) to geranylacetone, which is then reacted with acetylene (B1199291) to form a C15 alkyne alcohol. This intermediate is subsequently transformed through several steps into farnesal (B56415) and finally reduced with sodium borohydride (B1222165) to yield farnesol. google.com

Synthesis of Isophytol and Vitamin E: Geranylacetone is a crucial intermediate in the industrial synthesis of isophytol, which is the primary side-chain component needed for the manufacture of synthetic Vitamin E. chemicalbook.com The pathway involves the hydrogenation of geranylacetone to produce phyton (6,10,14-trimethylpentadecan-2-one). Phyton then undergoes ethynylation and subsequent partial hydrogenation to yield isophytol. chemicalbook.com

Synthesis of Novel Cyclic Structures: The dienone structure of geranylacetone provides a template for constructing complex cyclic molecules.

The zeolite-catalyzed cyclization to form α-ambrinol is a one-step, environmentally friendly method to produce a valuable natural fragrance compound. uoc.grresearchgate.net

The bromonium ion-initiated cyclization of geranylacetone is a key step in a four-step synthesis of the marine natural product 10-bromo-α-chamigrene , demonstrating its utility in synthesizing halogenated sesquiterpenes. iupac.org

Future Research Perspectives on Dienone Compounds

Development of Novel Synthetic Strategies for Dienones

The precise synthesis of 6,10-Dimethylundeca-2,7-dien-4-one, with its specific placement of double bonds and the ketone group, presents a unique chemical challenge. Future research could focus on developing efficient and stereoselective synthetic routes. While established methods for its isomer, geranylacetone (B162166), involve reactions like the Carroll rearrangement or rhodium-catalyzed addition of methyl acetoacetate (B1235776) to myrcene (B1677589), these may not be directly applicable for the 2,7-dien-4-one structure. chemicalbook.com

Exploration into novel synthetic strategies is a promising avenue. This could involve:

Catalytic Cross-Coupling Reactions: Modern palladium, nickel, or copper-catalyzed cross-coupling methods could be investigated to construct the carbon skeleton from smaller, functionalized precursors.

Metathesis Reactions: Olefin metathesis could offer a powerful tool for the formation of the C2=C3 and C7=C8 double bonds with high control over geometry.

Organocatalysis: The use of small organic molecules as catalysts could provide enantioselective pathways to produce specific stereoisomers of the target dienone, which may be crucial for elucidating its biological functions.

Flow Chemistry: Continuous flow synthesis could be developed for a safer, more scalable, and efficient production process, minimizing the handling of potentially unstable intermediates.

A comparative look at potential strategies highlights the evolving landscape of chemical synthesis.

| Synthetic Approach | Potential Advantages for Dienone Synthesis | Key Research Focus |

| Traditional Condensation | Well-established principles (e.g., Aldol (B89426) condensation). | Improving selectivity and yield for complex dienones. |

| Catalytic Methods | High efficiency, selectivity (stereo- and regio-), and milder reaction conditions. | Development of novel catalysts and ligands specific for dienone structures. |

| Green Chemistry | Use of environmentally benign solvents, reduced energy consumption, atom economy. | Designing syntheses that minimize waste and hazardous reagents. |

| Biocatalysis | High stereospecificity, operation under mild conditions. | Identifying or engineering enzymes for the specific dienone target. |

Future synthetic work would not only provide access to this compound for further study but also contribute to the broader field of synthetic organic chemistry. nih.gov

Elucidation of Complex Biological Pathways Involving Dienones

The biological role of this compound is currently unknown. However, the dienone functional group is present in many biologically active molecules, suggesting that this compound could have significant, unexamined biological activity. Many dienones act as Michael acceptors, allowing them to react with cellular nucleophiles like thiols in cysteine residues of proteins, which can modulate protein function and trigger cellular responses. nih.gov

Future research should aim to uncover any biological relevance. Key areas of investigation include:

Metabolic Profiling: Investigating whether this dienone is a natural product in any plant, fungus, or microorganism. Techniques like metabolomics could screen various organisms for its presence. In some biological systems, dienone intermediates are formed in metabolic pathways, such as the conversion of phenylalanine to tyrosine. wikipedia.org

Enzyme Interactions: Screening the compound against panels of enzymes, particularly those involved in cellular signaling and metabolism. For instance, some dienones are known to interact with enzymes in the ubiquitin-proteasome system or pathways related to oxidative stress. nih.govnih.gov

Cellular Effects: Assessing the effect of the compound on various cell lines to identify potential cytotoxic, anti-inflammatory, or other pharmacological activities. acs.org Studies on other dienones have revealed roles in inducing organelle stress, which can be selectively toxic to cancer cells. acs.org

Genotoxicity Studies: Evaluating the potential for the compound to cause DNA damage, as has been observed with certain natural dienones like the activated form of ptaquiloside (B1252988) from bracken ferns. mdpi.com

Unraveling these potential pathways would be the first step in understanding the compound's function and its potential for application in medicine or agriculture.

Advanced Spectroscopic and Analytical Methodologies for Dienone Characterization

A thorough characterization of this compound is essential for confirming its structure and understanding its chemical behavior. While standard techniques provide basic information, advanced methodologies will be crucial for a complete picture. The NIST WebBook contains mass spectrometry and gas chromatography data for the isomeric geranylacetone, which serves as a reference point. nist.govnist.gov

Future characterization efforts should employ a suite of advanced techniques:

Multidimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC would be essential to unambiguously assign all proton and carbon signals, confirming the connectivity and placement of the double bonds relative to the ketone. Nuclear Overhauser Effect (NOE) experiments would be critical for determining the stereochemistry (E/Z) of the double bonds.

High-Resolution Mass Spectrometry (HRMS): HRMS coupled with techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS) would confirm the elemental composition and could help in identifying metabolites in biological studies. mdpi.com

Vibrational Spectroscopy: Advanced FT-IR and Raman spectroscopy can provide detailed information about the conformation of the molecule and the electronic environment of the dienone functional group. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict spectroscopic data (NMR, IR), which can then be compared with experimental results to confirm structural assignments. nih.gov These calculations can also provide insights into the molecule's electronic structure, reactivity, and conformational preferences.

Chiral Chromatography: If the molecule is synthesized as a racemic mixture, chiral chromatography techniques will be necessary to separate the enantiomers, allowing for the study of their individual biological activities.

A summary of how these techniques can be applied is presented below.

| Analytical Technique | Information Gained | Relevance for this compound |

| 2D NMR Spectroscopy | Connectivity of atoms, stereochemistry. | Unambiguous structure and isomer confirmation. |

| UHPLC-MS/MS | Separation, identification, and quantification. | Detection in biological matrices, metabolite identification. mdpi.com |

| FT-IR/Raman Spectroscopy | Functional groups, molecular vibrations. | Confirmation of the dienone moiety and conformational analysis. nih.gov |

| Density Functional Theory | Predicted spectra, electronic properties. | Corroboration of experimental data and prediction of reactivity. nih.gov |

| Ultrafast Spectroscopy | Real-time molecular dynamics. | Observing potential photochemical reactions or rapid conformational changes. spectroscopyonline.com |

The integration of these advanced analytical methods will be paramount in building a comprehensive understanding of this specific dienone, paving the way for its potential use and further discovery. unibo.it

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,10-Dimethylundeca-2,7-dien-4-one, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via aldol condensation or ketonization of prenyl derivatives. Key steps include temperature-controlled reaction conditions (e.g., 80–100°C) and acid/base catalysis. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile intermediates and high-performance liquid chromatography (HPLC) with UV detection for non-volatile residues. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by matching peaks to reference data from authoritative databases like NIST Chemistry WebBook . Reproducibility relies on batch-specific Certificates of Analysis (COA) detailing impurity profiles .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Infrared (IR) spectroscopy identifies carbonyl stretches (C=O) near 1700 cm⁻¹. NMR spectroscopy resolves methyl group environments (δ 1.0–1.5 ppm for CH₃) and olefinic protons (δ 5.0–6.0 ppm). Mass spectrometry (MS) confirms molecular weight ([M+H]+ = 196.3 g/mol) and fragmentation patterns. Cross-referencing with NIST spectral libraries ensures accuracy . For ambiguous peaks, heteronuclear correlation spectroscopy (HSQC/HMBC) clarifies connectivity .

Q. How can researchers address inconsistencies in reported melting points or boiling points for this compound?

- Methodological Answer : Discrepancies often arise from impurities or calibration differences in instrumentation. Standardize measurements using differential scanning calorimetry (DSC) for melting points and dynamic distillation setups for boiling points. Compare results against peer-reviewed studies and note solvent systems (e.g., recrystallization in ethanol vs. hexane). Statistical analysis (e.g., standard deviation across triplicate trials) quantifies variability .

Advanced Research Questions

Q. What experimental designs can elucidate the compound’s stereoelectronic effects in Diels-Alder reactions?

- Methodological Answer : Use density functional theory (DFT) calculations to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity. Validate computationally with experimental kinetic studies under varying diene/dienophile ratios. Employ in-situ Fourier-transform infrared (FTIR) to monitor reaction progress. Control variables such as solvent polarity (e.g., dichloromethane vs. DMSO) and temperature (25°C vs. 60°C) to isolate electronic vs. steric contributions .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous systems?

- Methodological Answer : Design accelerated stability studies using high-performance liquid chromatography (HPLC) to track degradation products. Prepare buffered solutions (pH 3–10) and measure half-life (t₁/₂) under controlled light/temperature. Polar aprotic solvents (e.g., acetonitrile) minimize hydrolysis, while acidic conditions promote keto-enol tautomerism. Compare degradation kinetics using Arrhenius plots to extrapolate shelf-life .

Q. What strategies resolve contradictions in reported catalytic efficiencies for asymmetric hydrogenation of this ketone?

- Methodological Answer : Perform meta-analysis of literature data to identify outliers. Replicate studies using identical catalysts (e.g., Ru-BINAP complexes) and reaction conditions (pressure, H₂ flow rate). Use enantioselective HPLC to quantify enantiomeric excess (ee%). Apply multivariate analysis (e.g., principal component analysis) to correlate catalyst structure with activity. Publish negative results to clarify reproducibility challenges .

Key Methodological Considerations

- Experimental Reproducibility : Document reagent lot numbers, instrument calibration logs, and environmental controls (humidity/temperature) .

- Data Analysis : Use software like Gaussian for DFT or OriginLab for kinetic modeling. Report confidence intervals and p-values in statistical tests .

- Ethical Reporting : Disclose conflicts of interest and negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.